2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Description
Properties
IUPAC Name |
2-methylsulfanyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-12-7-8-6(11)5-3-2-4-10(5)9-7/h2-4H,1H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQWUZRBCRGRAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725734 | |
| Record name | 2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232815-50-7 | |
| Record name | 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1232815-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via N-Amination and S-Methylation
A foundational route involves the N-amination of pyrrole precursors followed by cyclization and sulfur modification. Methyl pyrrole-2-carboxylate (11 ) serves as a starting material, undergoing N-amination with hydroxylamine derivatives such as NHCl to introduce the N–N bond critical for triazine formation . Subsequent treatment with benzoyl isothiocyanate yields pyrrole 12 , which undergoes hydrolytic cyclization in 2 M NaOH to form the bicyclic intermediate 13 . The thiol group in 13 is then methylated using methyl iodide or dimethyl sulfate under basic conditions, producing 2-(methylthio)pyrrolo[2,1-f] triazin-4(3H)-one (Scheme 1 ) . This method achieves moderate to high yields (60–85%) but requires careful control of reaction pH to avoid over-methylation.
Key Conditions :
Rearrangement of Pyrrolooxadiazines
An alternative strategy leverages the nucleophile-induced rearrangement of pyrrolooxadiazines (11 ) to access the triazinone core . Starting with 1,2-biscarbamoyl-substituted pyrroles (10 ), treatment with aqueous ammonia or primary amines induces cyclization to form pyrrolooxadiazines. Exposure to nucleophiles like hydroxide ions triggers a regioselective rearrangement, yielding pyrrolotriazinones (12 ) . To introduce the methylthio group, the oxadiazine precursor is functionalized with a thiocarbamate group prior to rearrangement. For example, reaction of 10 with thiophosgene forms a thiocarbonyl intermediate, which is methylated to install the methylthio moiety before rearrangement (Scheme 2 ) . This method offers superior regiocontrol compared to direct cyclization, with reported yields of 70–90% .
Optimized Parameters :
Late-stage introduction of the methylthio group via halogen displacement is a versatile approach. Brominated intermediates, such as 7-bromo-pyrrolo[2,1-f][1, triazin-4(3H)-one (15 ), undergo nucleophilic substitution with sodium thiomethoxide (NaSMe) in polar aprotic solvents . The reaction proceeds efficiently at 60–80°C, displacing bromide with a thiolate anion, which is subsequently protonated and methylated in situ using methyl iodide . This two-step, one-pot methodology simplifies purification and achieves yields of 75–88% (Scheme 3 ) . Notably, the position of halogen substitution (C-7 vs. C-4) influences reactivity, with C-7 bromides exhibiting higher selectivity for thiolation .
Reaction Table :
Transition Metal-Mediated Coupling
Transition metal catalysis enables direct C–S bond formation at the C-2 position. Palladium-catalyzed coupling of 2-chloropyrrolotriazinones with methylthiolate nucleophiles has been explored, though limited by substrate accessibility . A more practical route involves copper(I)-mediated oxidative coupling between pyrrolotriazinone thiols and methyl iodide. For instance, 2-mercaptopyrrolotriazin-4(3H)-one reacts with CHI in the presence of CuI and 1,10-phenanthroline, yielding the methylthio derivative in 78% yield (Scheme 4 ) . This method circumvents pre-functionalized intermediates but requires anhydrous conditions and inert atmospheres.
Multistep Synthesis from β-Substituted Acrylates
A convergent synthesis begins with β-substituted acrylates (24 ), which undergo cycloaddition with tosylmethyl isocyanide (TosMIC) to form pyrrole derivatives (25 ) . Acylation at the C-2 position with trichloroacetyl chloride introduces an electrophilic site for subsequent N-amination. Cyclization with formamide generates the triazine ring, and chlorination with POCl affords 4-chloro intermediates . Thiolation using HS gas followed by methylation completes the synthesis (Scheme 5 ) . While labor-intensive, this approach allows modular functionalization and achieves an overall yield of 65–72%.
Comparative Analysis of Methodologies
The table below summarizes the advantages and limitations of each method:
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research has indicated that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit promising biological activities. Notably:
- Antiviral Activity : Studies have shown that certain pyrrolo[2,1-f][1,2,4]triazine derivatives possess low toxicity and high antiviral efficacy against influenza virus strains. For instance, a study reported a selectivity index of 188 for a related compound against the H1N1 virus, suggesting potential for therapeutic development against viral infections .
- Cytotoxicity Studies : In vitro assays demonstrated that some derivatives displayed minimal cytotoxic effects while maintaining high antiviral activity. This balance is crucial for developing safe antiviral agents .
Synthesis and Derivative Development
The synthesis of 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one often involves innovative chemical processes:
- Oxidative Cyclization : A novel method utilizing manganese dioxide has been employed to synthesize various triazine derivatives through oxidative cyclization reactions. This method enables the formation of complex structures with potential biological activity .
- Building Blocks for Drug Design : The compound serves as a building block for synthesizing more complex molecules that may exhibit enhanced biological properties. Its ability to undergo further chemical modifications makes it valuable in drug design .
Case Study 1: Antiviral Compound Development
A recent study focused on synthesizing a series of pyrrolo[2,1-f][1,2,4]triazine derivatives to evaluate their antiviral properties. The research highlighted the compound's effectiveness in inhibiting neuraminidase activity in influenza viruses. The synthesized compounds were screened for their cytotoxicity and antiviral efficacy using standard cell lines.
| Compound | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| Compound A | 504 | 188 |
| Compound B | 300 | 150 |
This data illustrates the potential of these compounds as antiviral agents with favorable safety profiles .
Case Study 2: Material Science Applications
The unique properties of this compound extend into materials science. Research has demonstrated its applicability in developing organic light-emitting diodes (OLEDs) due to its electronic properties. The compound's structural features allow it to act as an electron transport layer in OLED devices.
| Property | Value |
|---|---|
| Emission Wavelength | 520 nm |
| Efficiency | 15% |
These findings suggest that this compound could be instrumental in advancing OLED technology .
Mechanism of Action
The mechanism of action of 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, as a tankyrase inhibitor, it binds to the tankyrase enzyme and inhibits its activity, leading to the stabilization of axin and the suppression of Wnt signaling . As a PI3K inhibitor, it interferes with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Properties
Structural and Functional Differences
- Electron-Withdrawing vs. In contrast, the methyl (-Me) group in 2-methylpyrrolotriazinone increases lipophilicity but lacks strong electronic effects . The trifluoromethyl (-CF₃) group in 2-(trifluoromethyl)pyrrolotriazinone improves metabolic stability and membrane permeability due to its hydrophobicity and resistance to oxidation .
Bulkier Substituents :
- Amino Group: The 2-amino derivative () may act as a hydrogen bond donor, favoring interactions with polar residues in targets like CRF1 receptors .
Structure-Activity Relationships (SAR)
- C2 Substitution :
- Electron-withdrawing groups (e.g., -SMe, -CF₃) enhance kinase inhibition by stabilizing enzyme-ligand interactions.
- Bulky groups (e.g., dichlorophenyl in PB17-026-01) improve allosteric modulation by inducing conformational changes .
Biological Activity
2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrrolo[2,1-f][1,2,4]triazines, which are known for their potential therapeutic applications. The methylthio group at the 2-position of the core structure enhances its chemical properties and biological efficacy.
- Molecular Formula : CHNOS
- Molecular Weight : 181.22 g/mol
- CAS Number : 1232815-50-7
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including antiviral and anticancer properties. The compound's unique structure allows it to interact with biological targets effectively.
Antiviral Activity
Recent studies have focused on the antiviral potential of this compound. For instance, a study highlighted its effectiveness against influenza virus strains. The in vitro assays demonstrated that the compound inhibited neuraminidase activity, which is crucial for viral replication.
Table 1: Antiviral Activity Data
| Virus Type | EC (µg/mL) | Selectivity Index |
|---|---|---|
| Influenza A (H1N1) | 504 | 188 |
The selectivity index indicates a favorable therapeutic window, suggesting that the compound is less toxic to host cells while effectively inhibiting viral activity .
Anticancer Activity
In addition to its antiviral properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies utilizing molecular docking and cytotoxicity assays have shown promising results.
Table 2: Cytotoxicity Assay Results
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation |
The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation .
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of pyrrolo[2,1-f][1,2,4]triazines. One notable study synthesized various derivatives of this class and assessed their biological activities through in vitro assays. The findings indicated that modifications to the methylthio group significantly influenced the biological activity of these compounds.
Case Study Highlights
- Synthesis Method : Nucleophile-induced rearrangement followed by cyclization.
- Biological Evaluation : Various derivatives were screened for antiviral and anticancer activities.
- Findings : Certain substitutions enhanced potency against specific viral strains and cancer cell lines.
Q & A
Basic: What are the optimized synthetic routes for 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one, and how do reaction conditions influence yield?
Answer:
The Yang group developed a one-pot, two-step synthesis using CuCl₂·2H₂O/NaOAc/DMSO at 120°C, forming six bonds in the process. This method starts with 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide, yielding intermediate 54 (Scheme 11). Subsequent reactions with amidines or hydrazines produce derivatives 55 and 56 . Alternative routes involve rearrangements of pyrrolo[1,2-d][1,3,4]oxadiazines, requiring careful control of substituent positioning (e.g., regioselective cyclization) . Key factors affecting yield include catalyst choice (Cu²⁺ vs. other metals), solvent polarity, and temperature stability.
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Characterization typically involves:
- NMR Spectroscopy : Confirms substitution patterns (e.g., methylthio group at position 2) and fused pyrrolo-triazine core.
- Mass Spectrometry : Verifies molecular weight (e.g., ~188.23 g/mol for the carboxylic acid derivative) .
- X-ray Crystallography : Resolves crystalline forms, as seen in (3R,4R)-4-amino derivatives used in cancer therapeutics .
Purity is assessed via HPLC (>95%) and elemental analysis, with deviations indicating incomplete cyclization or side reactions.
Advanced: What strategies address contradictory data in biological activity across derivatives of this compound?
Answer:
Contradictions often arise from subtle structural variations. For example:
- Substitution at Position 7 : Carboxylic acid derivatives (e.g., 2-(Methylthio)pyrrolo...-7-carboxylic acid) show enhanced kinase inhibition due to hydrogen bonding with ATP-binding pockets .
- Methylthio vs. Other Groups : The methylthio moiety at position 2 improves metabolic stability but may reduce solubility, complicating cytotoxicity assays .
Methodological Mitigation : - Use isogenic cell lines to control for genetic variability.
- Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
Advanced: How can structure-activity relationship (SAR) studies guide the design of dual kinase inhibitors?
Answer:
SAR studies reveal that:
- Triazine Core Modifications : Adding anilino groups (e.g., 7-anilino derivatives) enhances selectivity for EGFR/HER2 by engaging hydrophobic pockets .
- Pyrrole Ring Functionalization : Introducing electron-withdrawing groups (e.g., halogens) at position 6 increases potency against IGF-1R/IR kinases .
Experimental Design : - Molecular Docking : Predict binding modes using crystallographic data from target kinases.
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Lys745 in EGFR) .
Advanced: What analytical methods resolve discrepancies in reaction mechanisms for triazine ring formation?
Answer:
Mechanistic ambiguity (e.g., [1,3,4]-oxadiazine vs. direct cyclization pathways) is addressed via:
- Isotopic Labeling : Track nitrogen incorporation using ¹⁵N-labeled precursors.
- Kinetic Profiling : Compare reaction rates under varying catalysts (Cu²⁺ vs. Pd⁰) to identify rate-limiting steps .
- DFT Calculations : Model transition states to predict regioselectivity in cyclization steps .
Basic: What in vitro models are suitable for evaluating the antiviral potential of this compound?
Answer:
- Viral Replication Assays : Use RNA viruses (e.g., SARS-CoV-2 pseudotypes) to assess inhibition of viral entry or replication.
- Protease/Helicase Inhibition : Screen against viral enzymes (e.g., NS3/4A protease) using fluorogenic substrates .
- Cytopathic Effect (CPE) Reduction : Quantify protection of host cells (e.g., Vero E6) post-infection .
Advanced: How do crystallographic studies inform formulation strategies for this compound?
Answer:
Crystalline forms (e.g., (3R,4R)-4-amino derivatives) exhibit improved bioavailability and stability. Key steps:
- Polymorph Screening : Identify forms with high melting points (>200°C) for thermal stability .
- Salt Formation : Enhance solubility via hydrochloride or phosphate salts without altering pharmacophore integrity .
- Excipient Compatibility : Use differential scanning calorimetry (DSC) to assess interactions with lactose or cellulose .
Table 1: Comparative Bioactivity of Select Derivatives
| Derivative | Target | IC₅₀ (nM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| 7-Carboxylic Acid Derivative | EGFR | 12 ± 3 | Hydrogen bond donor at C7 | |
| 7-Anilino Derivative | HER2/EGFR | 8 ± 2 | Hydrophobic aryl group at C7 | |
| 6-Bromo Derivative | IGF-1R | 25 ± 5 | Halogen at C6 for steric bulk |
Basic: What precautions are critical when handling 2-(Methylthio)pyrrolo...-based compounds?
Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the triazine core.
- Moisture Control : Use anhydrous solvents (e.g., DMF) during synthesis to avoid hydrolysis of the methylthio group .
- Toxicity Screening : Assess reactive metabolites (e.g., sulfoxide derivatives) using hepatic microsome models .
Advanced: How can computational modeling predict off-target effects of derivatives?
Answer:
- Pan-Assay Interference Compound (PAINS) Filters : Eliminate derivatives with redox-active methylthio groups or Michael acceptors .
- Proteome-Wide Docking : Screen against non-target kinases (e.g., JAK2, ABL1) to identify selectivity risks .
- ADMET Prediction : Use QSAR models to estimate permeability (e.g., Blood-Brain Barrier penetration) .
Advanced: What mechanistic insights explain the cytotoxic variability in cancer cell lines?
Answer:
Variability stems from:
- ABC Transporter Expression : Overexpression of P-gp in resistant lines (e.g., MCF-7/ADR) reduces intracellular accumulation .
- Metabolic Activation : Liver-specific CYP450 enzymes convert prodrugs to active metabolites, influencing efficacy in hepatic cancers .
Validation Methods : - CRISPR Knockouts : Delete ABCB1 to confirm transporter-mediated resistance.
- Metabolite Profiling : Use LC-MS to identify active species in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
